(S)-(-)-2-Methyl-1-butanol
(S)-(-)-2-Methyl-1-butanol
rest mainly 3-methyl-1-butanol
(S)-2-methylbutan-1-ol is the (S)-enantiomer of 2-methylbutan-1-ol. It is an enantiomer of a (R)-2-methylbutan-1-ol.
(S)-2-methylbutan-1-ol is the (S)-enantiomer of 2-methylbutan-1-ol. It is an enantiomer of a (R)-2-methylbutan-1-ol.
Brand Name:
Vulcanchem
CAS No.:
1565-80-6
VCID:
VC20887685
InChI:
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
SMILES:
CCC(C)CO
Molecular Formula:
C5H12O
Molecular Weight:
88.15 g/mol
(S)-(-)-2-Methyl-1-butanol
CAS No.: 1565-80-6
Cat. No.: VC20887685
Molecular Formula: C5H12O
Molecular Weight: 88.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | rest mainly 3-methyl-1-butanol (S)-2-methylbutan-1-ol is the (S)-enantiomer of 2-methylbutan-1-ol. It is an enantiomer of a (R)-2-methylbutan-1-ol. |
|---|---|
| CAS No. | 1565-80-6 |
| Molecular Formula | C5H12O |
| Molecular Weight | 88.15 g/mol |
| IUPAC Name | (2S)-2-methylbutan-1-ol |
| Standard InChI | InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 |
| Standard InChI Key | QPRQEDXDYOZYLA-YFKPBYRVSA-N |
| Isomeric SMILES | CC[C@H](C)CO |
| SMILES | CCC(C)CO |
| Canonical SMILES | CCC(C)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator